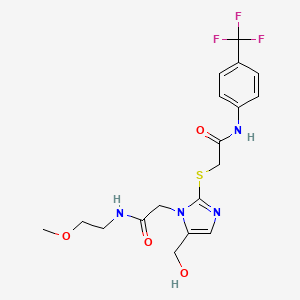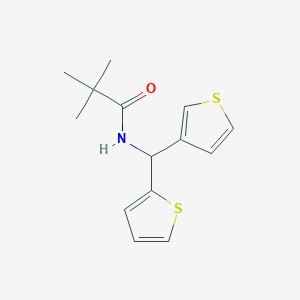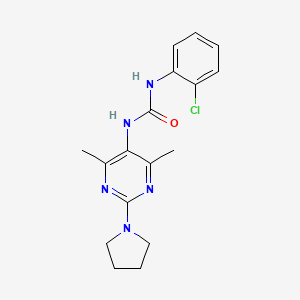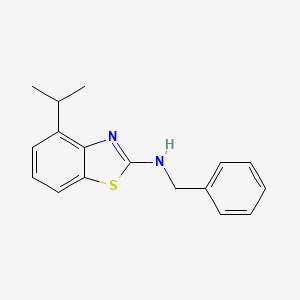![molecular formula C22H19N5O2 B2842622 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1448123-87-2](/img/structure/B2842622.png)
5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridazinone moiety, and a carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the pyridazinone moiety and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and muscle relaxant activities. It has shown promising results in protecting against seizures and providing muscle relaxation in various experimental models.
Biological Research: The compound’s interactions with biological targets are of interest, particularly in understanding its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, its anticonvulsant activity may be related to its ability to enhance the inhibitory effects of neurotransmitters in the central nervous system, thereby reducing neuronal excitability and preventing seizures .
Comparison with Similar Compounds
When compared to other similar compounds, 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Pyridazinone Derivatives: These compounds share the pyridazinone moiety and are known for their anticonvulsant and muscle relaxant activities.
Pyrazole Derivatives: Compounds with a pyrazole ring are studied for their diverse biological activities, including anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-18(14-23-27(15)16-8-4-3-5-9-16)22(29)24-19-11-7-6-10-17(19)20-12-13-21(28)26(2)25-20/h3-14H,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCYJPNPZSTZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)




![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)


![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate](/img/structure/B2842559.png)
